molecular formula C20H22N4O5S B15007102 diethyl 5-{[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate

diethyl 5-{[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B15007102
M. Wt: 430.5 g/mol
InChI Key: WZIVPELFECKVOQ-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the ethyl and methyl groups through alkylation reactions. The benzotriazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiophene ring is replaced by the benzotriazole group .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the benzotriazole moiety .

Scientific Research Applications

2,4-DIETHYL 5-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Properties

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

IUPAC Name

diethyl 5-[3-(benzotriazol-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C20H22N4O5S/c1-4-28-19(26)16-12(3)17(20(27)29-5-2)30-18(16)21-15(25)10-11-24-14-9-7-6-8-13(14)22-23-24/h6-9H,4-5,10-11H2,1-3H3,(H,21,25)

InChI Key

WZIVPELFECKVOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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